![molecular formula C15H18N2O2S B2951270 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide CAS No. 496036-26-1](/img/structure/B2951270.png)
4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have neuroprotective effects in various preclinical models of neurological disorders.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes in the mitochondria of living cells .
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, in the case of similar compounds, they are reduced by mitochondrial enzymes to form insoluble formazan crystals . This reduction is indicative of cellular metabolic activity and is often used as a measure of cell viability .
Biochemical Pathways
The compound affects the mitochondrial enzymatic pathway. Specifically, it is reduced by the enzyme succinate dehydrogenase, which is part of the citric acid cycle and the mitochondrial respiratory chain . The reduction of the compound to formazan crystals is a downstream effect of these pathways .
Pharmacokinetics
Similar compounds are known to be soluble in dmso and are often prepared as a 5mg/ml stock solution .
Result of Action
The reduction of the compound to formazan crystals by mitochondrial enzymes is used as an indicator of cell viability. The amount of formazan produced is proportional to the number of viable cells . Therefore, the compound can be used to assess the cytotoxicity of drugs or other treatments .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and is usually stored at 4°C .
Advantages and Limitations for Lab Experiments
4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has several advantages for lab experiments, including its high selectivity for α7 nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, one of the limitations of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is its short half-life, which requires frequent dosing in preclinical models.
Future Directions
There are several future directions for the study of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide. One potential direction is to investigate its efficacy in other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to understand the optimal dosing regimen and the potential side effects of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in preclinical models. Finally, the development of more potent and selective α7 nAChR agonists may provide new therapeutic options for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves the reaction of 2,4-dimethylphenol with 2-chlorobutyryl chloride, followed by the reaction of the resulting intermediate with thioamide. This process results in the formation of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide as a white crystalline solid.
Scientific Research Applications
4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by modulating the activity of nAChRs, which are involved in various neuronal functions such as learning, memory, and cognition.
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-5-6-13(12(2)10-11)19-8-3-4-14(18)17-15-16-7-9-20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMYRIWMNFVNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |
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